molecular formula C12H18BrN B3038136 N-(2-bromobenzyl)-N-butyl-N-methylamine CAS No. 764667-50-7

N-(2-bromobenzyl)-N-butyl-N-methylamine

Cat. No.: B3038136
CAS No.: 764667-50-7
M. Wt: 256.18 g/mol
InChI Key: LUADAWIDBOWUIC-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-N-butyl-N-methylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromobenzyl group attached to a nitrogen atom, which is further bonded to butyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(2-bromobenzyl)-N-butyl-N-methylamine typically begins with 2-bromobenzyl chloride, butylamine, and methylamine.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom in 2-bromobenzyl chloride by the amine groups. This can be achieved under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Procedure: The reaction mixture is usually heated to promote the substitution reaction, and the product is then purified through techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-bromobenzyl)-N-butyl-N-methylamine can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form secondary amines or other derivatives.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base and a suitable solvent, such as ethanol or dimethyl sulfoxide.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Secondary amines and other reduced forms.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: N-(2-bromobenzyl)-N-butyl-N-methylamine is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound can be used to study the interactions of amines with biological molecules.

Medicine:

    Pharmaceutical Research: It may serve as a precursor for the development of new drugs, particularly those targeting the central nervous system.

Industry:

    Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides.

    Dyes and Pigments: It may be utilized in the production of certain dyes and pigments.

Mechanism of Action

The mechanism by which N-(2-bromobenzyl)-N-butyl-N-methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromobenzyl group can enhance the compound’s binding affinity to these targets, while the butyl and methyl groups influence its solubility and distribution within biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-chlorobenzyl)-N-butyl-N-methylamine
  • N-(2-fluorobenzyl)-N-butyl-N-methylamine
  • N-(2-iodobenzyl)-N-butyl-N-methylamine

Uniqueness: N-(2-bromobenzyl)-N-butyl-N-methylamine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN/c1-3-4-9-14(2)10-11-7-5-6-8-12(11)13/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUADAWIDBOWUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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